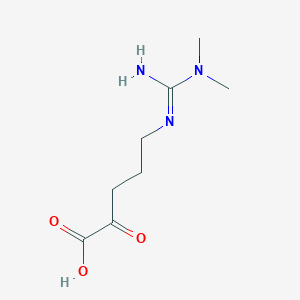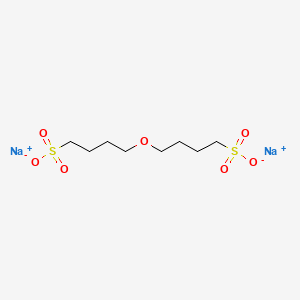
Buspirone n-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Buspirone N-oxide is an impurity standard of Buspirone . Buspirone is an anxiolytic medication used to treat anxiety disorders . Structurally, it is a non-benzodiazepine derivative .
Molecular Structure Analysis
The molecular formula of Buspirone N-oxide is C21H31N5O3 . It has a molecular weight of 401.5 g/mol . The InChI string and the Canonical SMILES for Buspirone N-oxide are also available .Applications De Recherche Scientifique
Serotonergic and Non-Serotonergic Cells Impact : Buspirone, a partial agonist of the 5-HT1A receptor, affects both 5-HT (serotonin) and non-5-HT cells in the dorsal raphe nucleus of rats. It has been found to significantly lower the mean optical density of neuronal nitric oxide synthase in the dorsal raphe nucleus following acute and chronic treatments (Jahanshahi et al., 2010).
Cytochrome P450 3A-Mediated Metabolism : Buspirone undergoes various metabolic pathways in human liver microsomes, including N-dealkylation, N-oxidation to Buspirone N-oxide, and hydroxylation. The study suggests CYP3A, particularly CYP3A4, plays a major role in the metabolism of buspirone in human liver microsomes (Zhu et al., 2005).
Treatment of Aggression and Anxiety : Buspirone has shown effectiveness in reducing aggression and anxiety in mentally retarded patients without causing deleterious cognitive side effects, suggesting its potential use in managing psychiatric symptoms in specific populations (Ratey et al., 1991).
Cognition in Healthy Volunteers : A study demonstrated that buspirone, unlike other anxiolytics like benzodiazepines, does not have significant deleterious effects on cognition when administered acutely in clinically meaningful doses (Chamberlain et al., 2006).
Cannabis Dependence Treatment : Buspirone, a partial 5-HT1A agonist, was evaluated for treating cannabis dependence. While it provided no significant advantage over placebo in reducing cannabis use overall, important gender differences were observed, suggesting the need for further research in medication trials for cannabis dependence (McRae‐Clark et al., 2015).
Management of Agitation and Aggression in Dementia : Buspirone was found to have potential as a modestly effective and relatively safe alternative to neuroleptics in managing agitation and behavioral disturbances associated with dementia (Herrmann & Eryavec, 1993).
Mécanisme D'action
Target of Action
Buspirone primarily targets the serotonin 5-HT1A receptor . This receptor plays a crucial role in the regulation of mood and anxiety. Buspirone acts as a full agonist at presynaptic 5-HT1A autoreceptors present on the dendrites and soma of serotonergic neurons .
Mode of Action
Buspirone interacts with its target, the 5-HT1A receptor, by acting as a potent agonist. This interaction initially causes activation of these autoreceptors and inhibition of serotonin (5-HT) release . This unique interaction with the serotonin system is what sets buspirone apart from other anxiolytic medications, such as benzodiazepines .
Biochemical Pathways
Buspirone undergoes several metabolic pathways in human liver microsomes (HLMs). The main metabolic pathways include N-dealkylation to 1-pyrimidinylpiperazine (1-PP), N-oxidation on the piperazine ring to buspirone N-oxide (Bu N-oxide), and hydroxylation to various hydroxylated metabolites .
Pharmacokinetics
Buspirone is well absorbed but is subject to first-pass metabolism , resulting in a mean systemic availability of approximately 4% . It is eliminated primarily by oxidative metabolism, producing several hydroxylated metabolites . The average elimination half-life of buspirone is about 2 to 3 hours .
Result of Action
The therapeutic action of buspirone in generalized anxiety disorders is thought to be derived from its interaction with the 5-HT1A receptors. This interaction enhances the serotonergic activity in brain areas involved in anxiety and fear circuitry . In a study, buspirone showed a dose-dependent protection of viability in ARPE-19 cells in culture and preservation of retinal pigment epithelium (RPE) junctional integrity under oxidative stress conditions .
Action Environment
In the presynaptic environment, buspirone can be thought to exert near-full agonist actions upon presynaptic 5-HT1A autoreceptors present on the dendrites and soma of serotonergic neurons . Environmental factors that could influence the action of buspirone include the individual’s metabolic rate, liver function, and the presence of other medications that may interact with buspirone.
Propriétés
IUPAC Name |
8-[4-(1-oxido-4-pyrimidin-2-ylpiperazin-1-ium-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N5O3/c27-18-16-21(6-1-2-7-21)17-19(28)25(18)10-3-4-13-26(29)14-11-24(12-15-26)20-22-8-5-9-23-20/h5,8-9H,1-4,6-7,10-17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFOIYSPRVISSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCC[N+]3(CCN(CC3)C4=NC=CC=N4)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
220747-81-9 |
Source


|
| Record name | Buspirone N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220747819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BUSPIRONE N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y5KFQ9MG8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How is buspirone N-oxide formed and what is its significance in buspirone metabolism?
A1: Buspirone N-oxide (Bu N-oxide) is a metabolite of buspirone generated primarily via N-oxidation on the piperazine ring of the buspirone molecule. Although a minor metabolic pathway compared to N-dealkylation and hydroxylation, research indicates that CYP3A4 is the primary enzyme responsible for this transformation in human liver microsomes. The study also established the apparent Km value for Bu N-oxide formation as 34.0 μM in pooled human liver microsomes, highlighting the enzyme's affinity for buspirone in this metabolic pathway.
Q2: Are there efficient methods for synthesizing buspirone N-oxide for research purposes?
A2: Yes, research suggests that Davis' reagent (2-(Phenyl sulfonyl)-3-phenyloxaziridine) facilitates a facile preparation of buspirone N-oxide. This suggests a pathway for researchers to readily synthesize buspirone N-oxide, enabling further investigations into its specific properties and potential biological activities.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Benzo[a]pyrene-1,6-dione](/img/structure/B602332.png)


